molecular formula C8H14N4O B1288877 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide CAS No. 186190-79-4

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide

Cat. No. B1288877
CAS RN: 186190-79-4
M. Wt: 182.22 g/mol
InChI Key: NDFXVDCXWFVBHJ-UHFFFAOYSA-N
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Description

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a compound with the molecular weight of 182.23 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazoles, including 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide, can be achieved through various methods. For instance, a silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) has been reported . Another method involves the reaction of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with solid N-bromosuccinimide in N,N-dimethylformamide (DMF) .


Molecular Structure Analysis

The IUPAC name for this compound is 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide . The InChI code is 1S/C8H14N4O/c1-8(2,3)12-6(9)5(4-11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13) .


Chemical Reactions Analysis

5-Amino-pyrazoles, including 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide, have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .


Physical And Chemical Properties Analysis

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a powder at room temperature . It has a molecular weight of 182.23 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide serves as a versatile building block in the synthesis of diverse heterocyclic compounds. These compounds are crucial in drug design due to their biological activities. The molecule is used to construct poly-substituted and fused heterocyclic scaffolds, which are integral to many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to create analogs with potential pharmacological properties. It’s particularly significant in the design of drugs with nitrogen-containing heterocycles, which are common motifs in many synthesized drugs .

Agricultural Chemistry

The pyrazole derivative is also applied in agricultural chemistry to develop compounds with herbicidal properties. Its versatility allows for the creation of targeted molecules that can control weed growth without affecting crops .

Development of Anti-inflammatory Agents

Research has shown that pyrazole derivatives can act as effective inhibitors for treating anti-inflammatory diseases. This compound, in particular, has been used to synthesize new derivatives that serve as phosphodiesterase 4 (PDE4) inhibitors .

Antimicrobial and Antifungal Applications

Due to its structural features, 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a candidate for developing antimicrobial and antifungal agents. Its derivatives have been explored for their potential to inhibit the growth of harmful microorganisms .

Anticancer Research

The compound’s derivatives are being studied for their anticancer properties. By modifying the pyrazole core, researchers aim to develop new molecules that can target and inhibit the growth of cancer cells .

Analgesic and Anticonvulsant Properties

Some derivatives of this compound exhibit analgesic and anticonvulsant effects, making them valuable in the treatment of pain and seizure disorders. The research in this area focuses on enhancing these properties for therapeutic use .

Antioxidant Activity

Antioxidant properties are another area of interest. Derivatives of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide are being investigated for their ability to protect cells from oxidative stress, which is a factor in many diseases .

Safety and Hazards

The safety information for 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide can be found in its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

Future Directions

5-Amino-pyrazoles, including 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide, have been highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are considered promising functional reagents .

properties

IUPAC Name

5-amino-1-tert-butylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-8(2,3)12-6(9)5(4-11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFXVDCXWFVBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618740
Record name 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186190-79-4
Record name 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of water (500 ml) and 85% KOH (37.91 g) at 0° C. was added 30% H2O2 (49.4 ml, 483 mmol), followed by 1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile (15.83 g, 96.5 mmol). The reaction mixture was stirred for four hours at 0° C. and then at room temperature for 1 hour. A yellow precipitate had formed which was collected by filtration and air dried to afford 13.2 g (75%) of 1-tert-butyl-5-amino-1H-pyrazole-4-carboxamide, m.p. 193-195° C.
Name
Quantity
49.4 mL
Type
reactant
Reaction Step One
Quantity
15.83 g
Type
reactant
Reaction Step Two
Name
Quantity
37.91 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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